molecular formula C18H14N6O6 B5473337 6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B5473337
M. Wt: 410.3 g/mol
InChI Key: YCPJCTLIINFXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and the subsequent functionalization of the benzodioxin and tetrahydropyrimidine moieties. The synthetic route typically involves:

    Cyclization Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions.

    Functional Group Transformations: Introduction of amino and oxo groups through various functional group transformations.

    Coupling Reactions: Coupling of the benzodioxin moiety to the pyrrolo[2,3-d]pyrimidine core.

    Final Assembly: Integration of the tetrahydropyrimidine moiety to complete the synthesis.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzodioxin moieties.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological outcomes. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE include other pyrrolo[2,3-d]pyrimidine derivatives and benzodioxin-containing compounds These similar compounds may share some structural features and biological activities but differ in their specific functional groups and overall molecular architecture

Properties

IUPAC Name

5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O6/c19-13-10(15(25)23-17(27)21-13)9-11-14(22-18(28)24-16(11)26)20-12(9)6-1-2-7-8(5-6)30-4-3-29-7/h1-2,5H,3-4H2,(H4,19,21,23,25,27)(H3,20,22,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPJCTLIINFXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(C4=C(N3)NC(=O)NC4=O)C5=C(NC(=O)NC5=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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